molecular formula C15H12ClN3OS B4441475 3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4441475
M. Wt: 317.8 g/mol
InChI Key: OUHRPLZJKUKKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thienopyridine derivatives, which have been shown to possess various pharmacological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of certain enzymes that are involved in cell survival. This leads to the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell survival, such as topoisomerase II and protein kinase B. The compound has also been shown to induce the expression of certain genes that are involved in apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potential anti-cancer activity. This compound can be used to investigate the mechanism of action of anti-cancer drugs and to develop new anti-cancer agents. However, one limitation of using this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment duration to minimize toxicity.

Future Directions

There are several future directions for research on 3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is to investigate its potential applications in combination with other anti-cancer agents. Another direction is to investigate its potential applications in other diseases such as inflammation and microbial infections. Further studies are also needed to determine the optimal dosage and treatment duration for clinical use.

Scientific Research Applications

3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been investigated for its potential applications in the field of medicine. Studies have shown that this compound possesses anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes that are involved in cell survival.

properties

IUPAC Name

3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-8-7-9(4-5-11(8)16)19-14(20)13-12(17)10-3-2-6-18-15(10)21-13/h2-7H,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHRPLZJKUKKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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